molecular formula C19H21NO3 B8617069 N-(4-Phenylbutanoyl)-L-phenylalanine CAS No. 86432-34-0

N-(4-Phenylbutanoyl)-L-phenylalanine

Cat. No.: B8617069
CAS No.: 86432-34-0
M. Wt: 311.4 g/mol
InChI Key: WBHNICNVNQAUMP-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Phenylbutanoyl)-L-phenylalanine is a synthetic derivative of the essential amino acid L-phenylalanine, where the amino group is acylated with a 4-phenylbutanoyl moiety. This modification alters the compound’s physicochemical properties, such as solubility, stability, and biological activity, making it relevant in pharmaceutical and biochemical research.

Properties

CAS No.

86432-34-0

Molecular Formula

C19H21NO3

Molecular Weight

311.4 g/mol

IUPAC Name

(2S)-3-phenyl-2-(4-phenylbutanoylamino)propanoic acid

InChI

InChI=1S/C19H21NO3/c21-18(13-7-12-15-8-3-1-4-9-15)20-17(19(22)23)14-16-10-5-2-6-11-16/h1-6,8-11,17H,7,12-14H2,(H,20,21)(H,22,23)/t17-/m0/s1

InChI Key

WBHNICNVNQAUMP-KRWDZBQOSA-N

Isomeric SMILES

C1=CC=C(C=C1)CCCC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)NC(CC2=CC=CC=C2)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

The following table summarizes key structural analogs of N-acylated L-phenylalanine derivatives, their synthesis routes, biological activities, and applications:

Compound Name Structural Features Synthesis Method Biological Activity/Application References
N-(p-Aminobenzoyl)-L-phenylalanine Acylated with p-aminobenzoyl group Reaction with p-aminobenzoyl chloride Antimicrobial activity against pathogens
N-(p-Nitrobenzoyl)-D,L-phenylalanine hydrazide Nitrobenzoyl group + hydrazide moiety Intramolecular cyclization of thiosemicarbazide Precursor for 1,3,4-thiadiazole derivatives
N-(Benzyloxycarbonyl)-L-phenylalanine Benzyloxycarbonyl (Cbz) protecting group Acylation with benzyloxycarbonyl chloride Substrate/inhibitor of peptidyltransferase
N-[N-(3,3-Dimethylbutyl)-L-α-aspartyl]-L-phenylalanine (Neotame) Aspartyl linker + dimethylbutyl group Multi-step enzymatic/chemical synthesis High-intensity sweetener (FDA-approved)
N-(tert-Butoxycarbonyl)-4-phenyl-L-phenylalanine Boc-protected + biphenyl substitution Solid-phase peptide synthesis Chiral intermediate in drug development
Physicochemical Properties
  • Solubility: The 4-phenylbutanoyl group likely increases hydrophobicity compared to smaller acyl groups (e.g., acetyl or benzoyl), reducing aqueous solubility but enhancing lipid bilayer permeability.
  • Stability : Bulky substituents like tert-butoxycarbonyl (Boc) or 3,3-dimethylbutyl (in neotame) improve metabolic stability against proteases .
Regulatory and Industrial Use
  • Neotame : Approved as a food additive (sweetener) with strict purity criteria (97–102% anhydrous basis) and limits on impurities (e.g., ≤1.5% N-[N-(3,3-dimethylbutyl)-L-α-aspartyl]-L-phenylalanine) .
  • Pharmaceutical Intermediates : Boc-protected derivatives (e.g., N-(tert-Butoxycarbonyl)-4-phenyl-L-phenylalanine) are critical for peptide synthesis due to their orthogonality in protecting group strategies .

Research Findings and Implications

  • Structure-Activity Relationships (SAR): Electron-donating groups (e.g., -NH₂ in p-aminobenzoyl derivatives) enhance antimicrobial activity, while electron-withdrawing groups (e.g., -NO₂) improve stability but may reduce bioavailability . Bulky acyl groups (e.g., 4-phenylbutanoyl) may sterically hinder enzymatic degradation, prolonging half-life in vivo .
  • Toxicity and Safety :

    • Neotame’s safety profile is well-documented, with stringent limits on heavy metals (e.g., ≤1.0 ppm lead) and arsenic (≤4.0 ppm) . Analogous derivatives require similar purity assessments for pharmaceutical use.

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